2,3-Difluoro-6-bromo-phenylacetaldehyde
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Overview
Description
2,3-Difluoro-6-bromo-phenylacetaldehyde is an organic compound with the molecular formula C8H5BrF2O. It is a derivative of phenylacetaldehyde, where the phenyl ring is substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-bromo-phenylacetaldehyde typically involves the bromination and fluorination of phenylacetaldehyde derivatives. One common method includes the following steps:
Bromination: Phenylacetaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-bromo-phenylacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: 2,3-Difluoro-6-bromo-benzoic acid.
Reduction: 2,3-Difluoro-6-bromo-phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-6-bromo-phenylacetaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde dehydrogenases.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-bromo-phenylacetaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-phenylacetaldehyde
- 2,6-Difluoro-phenylacetaldehyde
- 3-Bromo-phenylacetaldehyde
Comparison
Compared to similar compounds, 2,3-Difluoro-6-bromo-phenylacetaldehyde is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C8H5BrF2O |
---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
2-(6-bromo-2,3-difluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H5BrF2O/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2,4H,3H2 |
InChI Key |
BXWIVTWJFQDWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CC=O)Br |
Origin of Product |
United States |
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